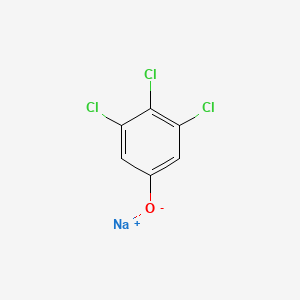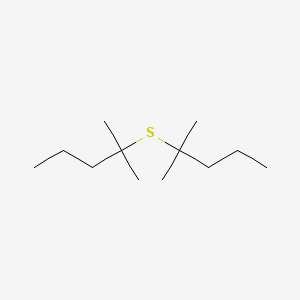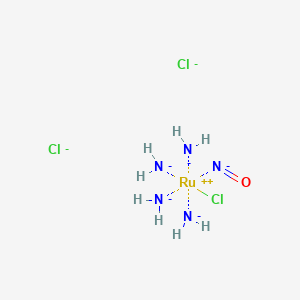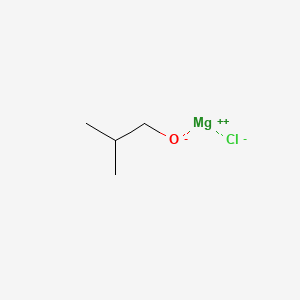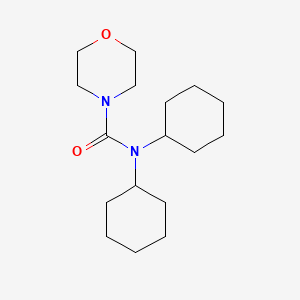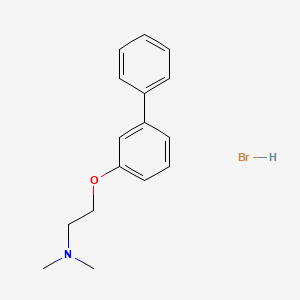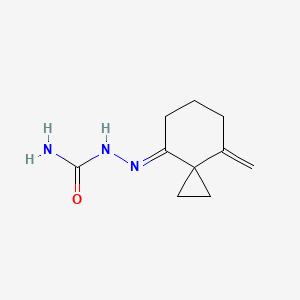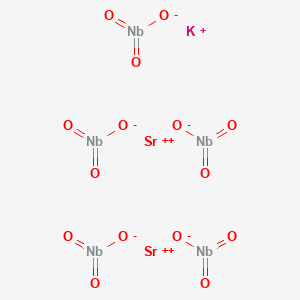
Potassium distrontium pentaniobate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium distrontium pentaniobate is a chemical compound with the molecular formula KNb5O15Sr2. It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields. This compound is composed of potassium, strontium, and niobium, and it exhibits interesting characteristics due to the presence of these elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium distrontium pentaniobate can be synthesized through solid-state reactions involving the mixing of potassium carbonate, strontium carbonate, and niobium pentoxide. The mixture is typically heated at high temperatures, around 1000°C, to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the purity and crystallinity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The raw materials are mixed in precise stoichiometric ratios and subjected to high-temperature treatments in specialized furnaces. The process may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium distrontium pentaniobate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and properties.
Reduction: Reduction reactions can alter the oxidation state of niobium within the compound.
Substitution: The compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state niobium compounds, while reduction reactions may yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Potassium distrontium pentaniobate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other niobium-containing compounds and materials.
Biology: The compound’s unique properties make it useful in certain biological assays and experiments.
Industry: It is used in the production of specialized ceramics and electronic components due to its dielectric properties.
Wirkmechanismus
The mechanism by which potassium distrontium pentaniobate exerts its effects is primarily related to its ability to interact with other chemical species The presence of niobium allows the compound to participate in redox reactions, while the potassium and strontium ions contribute to its overall stability and reactivity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium pentaniobate: Similar in structure but lacks strontium.
Strontium niobate: Contains strontium and niobium but does not include potassium.
Lithium niobate: Another niobium-containing compound with different properties due to the presence of lithium instead of potassium and strontium.
Uniqueness
Potassium distrontium pentaniobate stands out due to its unique combination of potassium, strontium, and niobium. This combination imparts specific chemical and physical properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance.
Eigenschaften
CAS-Nummer |
12358-94-0 |
|---|---|
Molekularformel |
KNb5O15Sr2 |
Molekulargewicht |
918.9 g/mol |
IUPAC-Name |
potassium;distrontium;oxido(dioxo)niobium |
InChI |
InChI=1S/K.5Nb.15O.2Sr/q+1;;;;;;;;;;;;;;;;5*-1;2*+2 |
InChI-Schlüssel |
URMXBFKPUSHSEV-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[K+].[Sr+2].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


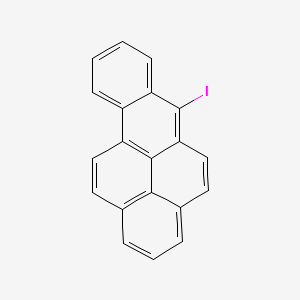
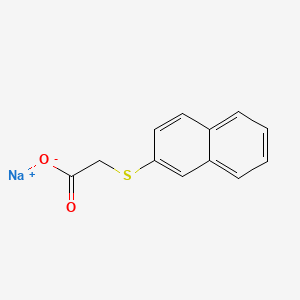
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
